N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Overview
Description
N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound characterized by its unique structure and versatile properties. This compound finds applications in various scientific fields due to its reactivity and specific biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be achieved through a multi-step process. The initial step involves the preparation of 1-(o-tolyl)-5-(p-tolyl)-1H-imidazole through a condensation reaction between o-toluidine and p-tolualdehyde. Following this, a thiolation reaction is performed to introduce the thioacetamide group. This reaction typically requires a base catalyst like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthesis route to increase yield and reduce costs. Factors such as reaction temperature, time, and choice of solvents are carefully controlled. Continuous flow reactors may be employed to streamline the process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, utilizing reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Performed under acidic or neutral conditions using oxidizing agents.
Reduction: Typically carried out in anhydrous conditions to prevent side reactions.
Substitution: Conditions depend on the nature of substituents; for example, using a polar solvent for nucleophilic substitution.
Major Products: The major products from these reactions vary, with oxidation yielding sulfoxides or sulfones, reduction producing thioethers or amines, and substitution leading to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological studies, this compound can act as an enzyme inhibitor or receptor modulator, aiding in the exploration of biochemical pathways and disease mechanisms.
Medicine: It has potential therapeutic applications, such as in the development of drugs targeting specific proteins or pathways implicated in diseases.
Industry: Its unique properties make it useful in the manufacture of specialty chemicals, including dyes, agrochemicals, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-phenyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves binding to specific molecular targets, such as enzymes or receptors. This binding can alter the activity of these targets, either inhibiting or enhancing their function. The compound's thioacetamide group plays a crucial role in its reactivity, allowing it to form stable complexes with its targets.
Comparison with Similar Compounds
N-phenyl-2-((1-(p-tolyl)-5-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
N-phenyl-2-((1-(o-tolyl)-5-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
N-phenyl-2-((1-(m-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Each of these compounds differs slightly in their structural arrangement, which can influence their chemical and biological properties.
Hope that satisfies your curiosity!
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-18-12-14-20(15-13-18)23-16-26-25(28(23)22-11-7-6-8-19(22)2)30-17-24(29)27-21-9-4-3-5-10-21/h3-16H,17H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCUTGJGNCVJNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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